Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC16774633
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3O2 |
|---|---|
| Molecular Weight | 211.60 g/mol |
| IUPAC Name | methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 |
| Standard InChI Key | QXUKIZZIDIXSEL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN2C(=C(C=N2)Cl)N=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold, where a pyrazole ring is fused with a pyrimidine ring. The chlorine atom occupies the 3-position of the pyrazole moiety, while a methyl ester group is attached at the 6-position of the pyrimidine ring. This arrangement confers unique electronic and steric properties, influencing both reactivity and interactions with biological targets.
Key Physicochemical Parameters
The compound’s stability and solubility are critical for its pharmacological applications. Experimental data indicate a melting point range of 194–196°C and moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol . The following table summarizes its core properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.60 g/mol |
| Melting Point | 194–196°C |
| Solubility | Soluble in DMSO, ethanol |
| Purity | ≥95% (HPLC) |
The chlorine substituent enhances electrophilicity at the 3-position, facilitating nucleophilic substitution reactions, while the methyl ester group at position 6 provides a handle for further functionalization .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis of methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate typically begins with 5-aminopyrazole derivatives. A representative route involves:
-
Cyclocondensation: Reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to form pyrazolo[1,5-a]pyrimidine-5,7-diol .
-
Chlorination: Treating the diol intermediate with phosphorus oxychloride () to introduce chlorine at the 3-position, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .
-
Esterification: Substituting the 7-chloro group with a methyl ester via nucleophilic acyl substitution using methanol in the presence of a base such as potassium carbonate.
This method achieves yields of 61–89% for key intermediates, with microwave-assisted synthesis reported to enhance reaction efficiency .
Optimization Strategies
Recent advances emphasize solvent selection and catalytic systems. For instance, using DMSO as a solvent at 80°C improves reaction homogeneity, while palladium catalysts enable selective functionalization at the 6-position . Microwave irradiation reduces reaction times from hours to minutes, achieving yields exceeding 90% in some cases.
Biological Activities and Mechanisms
Kinase Inhibition
Therapeutic Applications
Inflammatory and Autoimmune Diseases
The compound’s -selective inhibition makes it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD). In murine models, inhaled formulations reduced airway inflammation by 60% compared to controls, with minimal systemic toxicity .
Oncology
Structural analogues are under investigation as adjuvants in combination therapies. For instance, co-administration with paclitaxel synergistically enhanced cytotoxicity in breast cancer cells, achieving a combination index () of 0.3.
Future Research Directions
Prodrug Development
Converting the methyl ester to a phosphate prodrug could improve oral bioavailability. Preliminary pharmacokinetic studies in rats show a 3-fold increase in plasma exposure with prodrug formulations.
Targeted Drug Delivery
Conjugating the compound to monoclonal antibodies or nanoparticles may enhance tumor-specific accumulation. Early-stage research using HER2-targeted liposomes demonstrated a 50% reduction in tumor volume in xenograft models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume